![molecular formula C9H10N4S B2428565 N-(1H-indazol-4-yl)-N'-methylthiourea CAS No. 685108-63-8](/img/structure/B2428565.png)
N-(1H-indazol-4-yl)-N'-methylthiourea
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Overview
Description
Indazole is a heterocyclic compound . It’s a bicyclic molecule, consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives, such as N-(1H-indazol-4-yl)-N’-methylthiourea, are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be analyzed using various computational methods, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) models . These methods can help understand how the chemical structure of these compounds relates to their biological activities.
Scientific Research Applications
Anticancer Potential
- Cytotoxic Activity Against Cancer Cells : N-substituted 3-amino-1H-indazole derivatives, including phenylurea and thiourea derivatives, have been found to possess inhibitory activity against cancer cell growth. Specifically, certain thiourea derivatives demonstrated pronounced cancer cell growth inhibitory effects, indicating their potential as anticancer agents (Kornicka et al., 2017).
Enzyme Inhibition
- Monoamine Oxidase B Inhibition : Indazole and indole-carboxamides, closely related to N-(1H-indazol-4-yl)-N'-methylthiourea, have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These findings suggest potential applications in the treatment of neurological disorders where MAO-B inhibition is beneficial (Tzvetkov et al., 2014).
Antimicrobial Activities
- Potential Against Mycobacterium tuberculosis : Derivatives of N-(1H-indazol-4-yl)-N'-methylthiourea have been investigated for their antimicrobial activity. Specifically, certain triazole derivatives have shown significant activity against Mycobacterium tuberculosis, demonstrating their potential as antimicrobial agents (Boechat et al., 2011).
Anti-Angiogenic Properties
- Inhibition of Angiogenesis : A series of N-substituted benzyl-3-(4-methylphenyl)indazoles, structurally related to N-(1H-indazol-4-yl)-N'-methylthiourea, have been synthesized and evaluated for their anti-angiogenic activity. Some of these compounds have shown more prominent activity than the lead compound YD-3, suggesting their potential as novel anti-angiogenic agents (Huang et al., 2006).
Antiviral Applications
- Activity Against COVID-19 Main Protease : Recent research has identified potential antiviral activity against COVID-19. Specifically, certain thiadiazole-1,2,3-triazole hybrids related to N-(1H-indazol-4-yl)-N'-methylthiourea have shown good docking scores to COVID-19 main protease, suggesting their relevance in COVID-19 treatment strategies (Rashdan et al., 2021).
Mechanism of Action
Target of Action
Indazole-containing compounds have been found to exhibit a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
It is known that indazole derivatives can interact with their targets through multiple hydrophobic and hydrogen-bonding interactions . These interactions can modulate the inhibitory activities of the compounds .
Biochemical Pathways
Indazole derivatives have been found to exhibit inhibitory activities toward kinase insert domain receptor (kdr), which is involved in the vegf/vegfr-2 signaling pathway . This pathway plays a crucial role in angiogenesis, a process for organ development during embryogenesis, wound healing, and female reproductive cycling .
Result of Action
Indazole derivatives have been reported to exhibit potent inhibitory activities toward kdr . This inhibition could potentially disrupt the VEGF/VEGFR-2 signaling pathway, affecting angiogenesis .
Future Directions
Future research on indazole derivatives like N-(1H-indazol-4-yl)-N’-methylthiourea could focus on further elucidating their biological activities and developing more efficient synthesis methods . Additionally, computational models could be used to predict the properties of these compounds and guide the design of new inhibitors with potent activities .
properties
IUPAC Name |
1-(1H-indazol-4-yl)-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-10-9(14)12-7-3-2-4-8-6(7)5-11-13-8/h2-5H,1H3,(H,11,13)(H2,10,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLBCJOSTPZNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC2=C1C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indazol-4-yl)-3-methylthiourea |
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